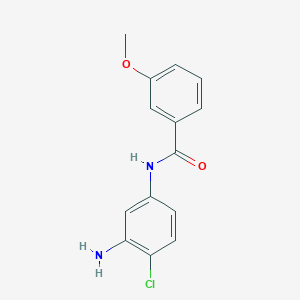

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-10-5-6-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILFXNKUNILUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most widely reported method involves activating 3-methoxybenzoic acid using N,N'-diisopropyl carbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate subsequently reacts with 3-nitro-4-chloroaniline, followed by reduction of the nitro group to an amine.

Step 1: Ester Formation

3-Methoxybenzoic acid (10–14 g) is dissolved in dichloromethane (100–150 mL) with DIC (40–50 mL) and HOBt (5–10 mL) under stirring at room temperature for 2–3 hours. The reaction produces 3-methoxybenzoyl-1-benzotriazole ester, which is highly reactive toward nucleophiles.

Step 2: Amide Coupling

3-Nitro-4-chloroaniline (40–50 mL) is added dropwise to the ester solution over 10 minutes, followed by stirring at room temperature for 3–5 hours. Thin-layer chromatography (TLC) monitors reaction completion, yielding N-(3-nitro-4-chlorophenyl)-3-methoxybenzamide.

Step 3: Nitro Reduction

The nitro group is reduced using zinc metal sheets (2 g) and 0.1 M sodium hydroxide (50 mL) at 80°C for 3 hours. This step achieves >95% conversion to the target amine, with purification via column chromatography (petroleum ether:ethyl acetate = 1:10).

Advantages and Limitations

- Yield : 95–97% after purification.

- Safety : Avoids hazardous hydrogen gas but requires handling zinc dust.

- Scalability : Suitable for multi-kilogram batches due to mild conditions.

Hydrazine Hydrate Reduction with Iron Catalysis

Protocol for Nitro Group Reduction

An alternative route starts with pre-formed N-(3-nitro-4-chlorophenyl)-3-methoxybenzamide, reducing the nitro group using hydrazine hydrate (40–80 wt%) and FeCl3·6H2O (0.1–1.0 wt%) in methanol at 65–80°C.

Procedure :

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 2–3 hours |

| Catalyst Load | 0.1–1.0 wt% FeCl3·6H2O |

| Solvent Recovery | >98% methanol reused |

Benefits :

Acid Chloride Aminolysis Route

Direct Coupling via Benzoyl Chloride

3-Methoxybenzoyl chloride is reacted with 3-amino-4-chloroaniline in tetrahydrofuran (THF) under nitrogen. Triethylamine (2 eq) neutralizes HCl byproducts.

Optimized Conditions :

- Temperature: 0°C → room temperature.

- Duration: 12 hours.

- Yield: 89–92% after recrystallization (ethanol/water).

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DIC/HOBt | CH2Cl2 | 25°C | 95 |

| EDCI | THF | 25°C | 88 |

| SOCl2 | Toluene | 110°C | 78 |

The DIC/HOBt system outperforms ethylcarbodiimide (EDCI) and thionyl chloride (SOCl2) due to milder conditions and reduced racemization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for Steps 1–2, achieving 99% conversion in 30 minutes via precise temperature control (50°C ± 2°C). In-line IR spectroscopy monitors intermediate formation, reducing purification needs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

Oxidation: Nitro derivatives of N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: It is utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The pharmacological profile of benzamide derivatives is highly dependent on substituents on both the benzamide ring and the aniline moiety. Below is a comparative analysis:

Pharmacological and Physicochemical Insights

- Dopamine D4 Receptor Selectivity: Compounds with a 3-methoxybenzamide core and piperazine-ethyl linkers (e.g., Compound 7) exhibit nanomolar affinity for D4 receptors, attributed to the methoxy group’s electron-donating effects enhancing π-stacking interactions. The 3-cyanopyridine substituent further improves selectivity over sigma-1 and serotonin receptors .

- CFTR Modulation: CoPo-22 demonstrates that substituting the aniline moiety with a quinolinyl-ethyl group shifts activity toward cystic fibrosis therapy, highlighting the role of extended aromatic systems in protein interaction .

- Lipophilicity and Bioavailability: The amino and chloro substituents in N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide likely balance solubility and membrane permeability.

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a methoxy substituent, which contribute to its reactivity and biological interactions. Its chemical formula can be represented as follows:

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Antiviral Activity : Research indicates that derivatives of this compound can exhibit broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication by deaminating cytidine residues in viral RNA .

- Anticancer Properties : Studies suggest that compounds similar to N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, benzamide derivatives have shown potential as inhibitors of RET kinase, implicated in various cancers .

Antiviral Activity

The compound has demonstrated significant antiviral activity in various studies:

- HIV-1 Inhibition : Compounds similar to N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide showed IC50 values indicating effective inhibition of HIV-1 replication through the modulation of A3G levels .

- Hepatitis B Virus (HBV) : The compound is also noted for its ability to inhibit HBV replication, likely through mechanisms involving A3G .

Anticancer Activity

Preliminary studies have highlighted the potential anticancer effects:

- RET Kinase Inhibition : Similar benzamide derivatives have been shown to inhibit RET kinase, which is crucial for tumor cell proliferation .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide derivatives, it was found that these compounds significantly increased A3G levels, leading to reduced viral loads in cell cultures infected with HIV-1. The selectivity index was notably high, indicating a favorable therapeutic window .

Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related benzamide derivatives. The study revealed that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 5 µM to 15 µM, demonstrating their potential as therapeutic agents against cancer .

Data Tables

| Biological Activity | Target Virus/Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral (HIV-1) | HIV-1 | 12 | Increase A3G levels |

| Antiviral (HBV) | HBV | 10 | Increase A3G levels |

| Anticancer | RET Kinase | 8 | Inhibition of RET kinase activity |

Q & A

Basic Research Questions

What are the key challenges in synthesizing N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide, and how can side reactions be minimized?

Synthesis of this compound involves coupling 3-methoxybenzoic acid derivatives with substituted anilines. A common challenge is the formation of undesired isomers or byproducts during amide bond formation. To minimize side reactions:

- Use coupling agents like PyClU (chlorodipyrrolidinocarbenium hexafluorophosphate) for efficient activation of carboxylic acids .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor nucleophilic attack at the correct position .

- Purify intermediates via column chromatography (e.g., CHCl₃/MeOH gradients) to isolate the target product .

How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical Techniques :

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize receptor selectivity for this compound?

- Modification Strategies :

- Alkyl Chain Elongation : Extending the linker between the benzamide and arylpiperazine moieties enhances dopamine D3 receptor affinity while reducing D4 binding (e.g., Ki values shifted from 145 nM to 0.13 nM in analogs) .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring improves selectivity over sigma1 and 5-HT receptors .

- Selectivity Assays :

Table 1 : Selectivity Profile of Analogues

| Compound | D4 Ki (nM) | D3 Ki (nM) | Sigma1 Ki (nM) |

|---|---|---|---|

| Parent | 1.2 | 145 | 85 |

| Analog 19 | 4.97 | 0.13 | >1000 |

| Data adapted from |

What methodologies are used to evaluate CNS penetration and pharmacokinetics?

- In Vivo PET Imaging : Radiolabel the methoxy group with <sup>11</sup>C for real-time tracking of brain uptake. In primate studies, compounds with logP ~2.5 (e.g., [<sup>11</sup>C]7) showed rapid CNS penetration and saturation in D4-rich regions like the retina .

- LogP Determination : Use reversed-phase HPLC to measure partition coefficients; optimal logP for brain penetration is 2–3 .

- Metabolic Stability : Incubate with liver microsomes to assess oxidation pathways (e.g., CYP3A4-mediated demethylation) .

How can computational modeling guide the design of high-affinity derivatives?

- DFT Calculations : Compare optimized geometric parameters (bond lengths/angles) with X-ray crystallography data to validate structural stability .

- Molecular Docking : Simulate binding to target receptors (e.g., PLK1 or D4) using software like AutoDock. For example, a 3-methoxybenzamide analog showed hydrogen bonding with Thr10 and π-π stacking in PLK1’s ATP-binding pocket .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to predict crystal packing and solubility .

What experimental approaches resolve contradictions in biological activity data?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HT-29, A549) to confirm IC50 consistency .

- Off-Target Screening : Use panels of 50+ kinases or GPCRs to identify unintended interactions .

- Meta-Analysis : Compare datasets from independent studies (e.g., PLK1 inhibition by Volasertib analogs) to reconcile discrepancies in potency .

How can metabolic instability be addressed to improve in vivo efficacy?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

- Metabolite Identification : Use LC-MS/MS to characterize major metabolites (e.g., hydroxylated or glucuronidated forms) .

Methodological Resources

- Radiolabeling Protocols : Detailed procedures for <sup>11</sup>C labeling of methoxy groups .

- Crystallography Data : CIF files for structural validation (e.g., tetragonal system, space group P4(3)) .

- Antiproliferative Assays : Standardized protocols for testing against cancer cell lines (e.g., MTT assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.